bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate
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Overview
Description
Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate: is a chemical compound with the molecular formula C_14H_26N_2O_6 It is characterized by the presence of two oxazolidine rings, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate typically involves the reaction of 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction scheme is as follows:
2(2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol)+Phosgene→Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol and carbon dioxide.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The oxazolidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Substitution Reactions: Common nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Hydrolysis: 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol and carbon dioxide.
Substitution Reactions: Various substituted oxazolidine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the oxazolidine rings.
Scientific Research Applications
Chemistry: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used as a protecting group for amines and alcohols. It helps in the selective modification of biomolecules, facilitating the study of their functions and interactions.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a suitable candidate for controlled release formulations.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique chemical properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate involves its interaction with various molecular targets. The oxazolidine rings can form hydrogen bonds and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] succinate
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] hexane-1,6-diylbiscarbamate
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] pentanedioate
Comparison: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to its analogs. The presence of the carbonate group enhances its reactivity and stability, making it suitable for a wider range of applications in various fields.
Properties
CAS No. |
145899-78-1 |
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Molecular Formula |
C17H32N2O5 |
Molecular Weight |
344.452 |
IUPAC Name |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate |
InChI |
InChI=1S/C17H32N2O5/c1-13(2)15-18(5-9-21-15)7-11-23-17(20)24-12-8-19-6-10-22-16(19)14(3)4/h13-16H,5-12H2,1-4H3 |
InChI Key |
MJLCPNGJAGPYLB-UHFFFAOYSA-N |
SMILES |
CC(C)C1N(CCO1)CCOC(=O)OCCN2CCOC2C(C)C |
Origin of Product |
United States |
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